Cas no 51627-76-0 (1-Azabicyclo[2.2.2]octane-3-carbonitrile)

1-Azabicyclo[2.2.2]octane-3-carbonitrile structure
51627-76-0 structure
Nome del prodotto:1-Azabicyclo[2.2.2]octane-3-carbonitrile
Numero CAS:51627-76-0
MF:C8H12N2
MW:136.19428
MDL:MFCD09966044
CID:1113330
PubChem ID:142865

1-Azabicyclo[2.2.2]octane-3-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azabicyclo[2.2.2]octane-3-carbonitrile
    • 1-azabicyclo[2.2.2]-octane, 3-cyano
    • AC1L3M00
    • AE-641
    • CTK7C9035
    • MolPort-005-980-787
    • quinuclidine-3-carbonitrile
    • RD-32
    • SureCN1058409
    • DTXSID80902750
    • 604803-77-2
    • (3S)-1-AZABICYCLO[2.2.2]OCTANE-3-CARBONITRILE
    • NoName_3302
    • rac-1-azabicyclo[2.2.2]octane-3-carbonitrile
    • MFCD09966044
    • (S)-quinuclidine-3-carbonitrile
    • AB92115
    • 1-azabicyclo(2.2.2)-octane, 3-cyano-
    • AE-641/30105024
    • 51627-76-0
    • 3-cyano-quinuclidine
    • 3-cyano-1-azabicyclo[2.2.2]octane
    • BCA62776
    • 3-cyanoquinuclidine
    • EN300-115722
    • G18918
    • (R)-quinuclidine-3-carbonitrile
    • AB87404
    • (+/-) 3-Cyano-1-azabicyclo[2.2.2]octane
    • AKOS005065439
    • AB87537
    • (3R)-1-AZABICYCLO[2.2.2]OCTANE-3-CARBONITRILE
    • CS-0453177
    • (rac)-1-azabicyclo[2.2.2]octane-3-carbonitrile
    • SCHEMBL1058409
    • A828694
    • quinuclidine, 3-cyano-
    • ICSMHHPNBLZOLB-UHFFFAOYSA-N
    • MDL: MFCD09966044
    • Inchi: InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2
    • Chiave InChI: ICSMHHPNBLZOLB-UHFFFAOYSA-N
    • Sorrisi: N#CC1CN2CCC1CC2

Proprietà calcolate

  • Massa esatta: 136.10016
  • Massa monoisotopica: 136.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 27Ų

Proprietà sperimentali

  • Densità: 1.08
  • Punto di ebollizione: 248.8°C at 760 mmHg
  • Punto di infiammabilità: 104.1°C
  • Indice di rifrazione: 1.532
  • PSA: 27.03

1-Azabicyclo[2.2.2]octane-3-carbonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-115722-2.5g
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
2.5g
$1202.0 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0957-5G
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
5g
¥ 7,873.00 2023-04-13
TRC
B408245-50mg
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0
50mg
$ 160.00 2022-06-07
Enamine
EN300-115722-0.5g
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
0.5g
$480.0 2023-08-31
1PlusChem
1P00DP9Y-5g
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
5g
$2261.00 2024-04-30
1PlusChem
1P00DP9Y-500mg
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
500mg
$569.00 2025-02-26
1PlusChem
1P00DP9Y-2.5g
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
2.5g
$1371.00 2025-02-26
Aaron
AR00DPIA-100mg
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
100mg
$303.00 2025-01-24
1PlusChem
1P00DP9Y-250mg
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
250mg
$357.00 2025-02-26
Enamine
EN300-115722-10g
1-azabicyclo[2.2.2]octane-3-carbonitrile
51627-76-0 95%
10g
$2638.0 2023-08-31
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:51627-76-0)1-Azabicyclo[2.2.2]octane-3-carbonitrile
A828694
Purezza:99%
Quantità:1g
Prezzo ($):553.0